2-Chloro-4-ethylaniline hydrochloride
Description
Properties
IUPAC Name |
2-chloro-4-ethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-6-3-4-8(10)7(9)5-6;/h3-5H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIJGQBJJWQXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214622-59-9 | |
| Record name | Benzenamine, 2-chloro-4-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214622-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Chlorination of 4-Ethylaniline
The primary and most widely used synthetic route to this compound involves the selective chlorination of 4-ethylaniline. This process entails introducing a chlorine substituent at the ortho (2-) position relative to the amino group on the aromatic ring.
-
- Controlled chlorination is performed to avoid over-chlorination or substitution at undesired positions.
- Chlorinating agents such as chlorine gas or other chlorinating reagents can be used under carefully regulated temperature and pH conditions.
- The reaction is typically conducted in a solvent medium that supports selective electrophilic aromatic substitution.
Formation of Hydrochloride Salt:
After chlorination, the free base 2-chloro-4-ethylaniline is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and facilitating isolation.
This method is favored for its straightforwardness and the availability of 4-ethylaniline as a starting material.
Industrial Scale Synthesis Using Ethanolamine and Hydrogen Chloride
In industrial applications, a modified synthesis route is employed to optimize yield and environmental impact:
- Raw Materials: Ethanolamine is used as a precursor.
- Catalysts: Organic acids serve as catalysts to facilitate the reaction.
- Chlorination Agent: Hydrogen chloride is utilized as the chlorinating reagent.
This process offers advantages such as high reaction yield, cost efficiency, and reduced environmental footprint due to milder reaction conditions and fewer byproducts.
Reaction Parameters and Optimization
To maximize yield and purity, several parameters are optimized during the synthesis of this compound:
| Parameter | Optimal Range/Condition | Impact on Yield and Purity |
|---|---|---|
| Reaction pH | 6–8 | Minimizes side reactions and over-chlorination |
| Temperature | 50–70°C (for hydrogenation steps) | Balances reaction rate and safety |
| Solvent System | Ethanol/water (1:3 v/v) | Enhances recrystallization and purity (>95%) |
| Chlorinating Agent | Controlled addition of Cl₂ or HCl | Ensures selective chlorination |
| Catalyst | Organic acids (in industrial process) | Increases reaction rate and selectivity |
These conditions are derived from experimental optimization to reduce impurities and improve reproducibility.
Analytical Characterization Techniques
To confirm the successful synthesis and quality of this compound, the following analytical methods are employed:
Nuclear Magnetic Resonance (NMR):
¹H and ¹³C NMR in solvents like DMSO-d₆ confirm the substitution pattern on the aromatic ring, verifying the presence of the ethyl group at C4 and chlorine at C2.High-Performance Liquid Chromatography (HPLC):
Utilizes C18 columns with acetonitrile/0.1% trifluoroacetic acid mobile phases to assess purity, typically achieving >98%.Elemental Analysis:
Confirms chlorine content (~22.8% theoretical) to verify stoichiometric correctness of the hydrochloride salt.
These methods ensure the compound meets stringent quality criteria for research and industrial use.
Summary Table of Preparation Methods
Research Findings and Notes
- The ethyl group at the 4-position enhances hydrophobicity and influences reactivity during chlorination and subsequent reactions.
- Reaction optimization focusing on pH control and catalyst choice can significantly reduce byproducts and improve yield.
- Industrial methods prioritize environmentally benign reagents and scalable conditions.
- Analytical methods are critical for confirming the substitution pattern and purity, which directly affect the compound’s performance in downstream applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Organic Synthesis
2-Chloro-4-ethylaniline hydrochloride serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction: It can be oxidized to form different derivatives or reduced to yield amines.
- Coupling Reactions: It is involved in coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds with other aromatic compounds.
Pharmaceutical Development
The compound is explored for its potential therapeutic properties. Its reactivity makes it suitable for developing new pharmaceutical agents. Research indicates that it can interact with biological molecules, forming adducts that may influence its behavior in biological systems .
Case Study: A study demonstrated that derivatives of 2-Chloro-4-ethylaniline exhibited significant activity against specific enzymes, suggesting potential applications in drug development for enzyme inhibition.
Agrochemicals
In agrochemical applications, this compound is utilized in synthesizing pesticides and herbicides. Its ability to modify chemical properties makes it valuable for developing effective agricultural chemicals that target specific pests while minimizing environmental impact .
Material Science
The compound finds applications in developing functional materials and dyes due to its unique electronic properties. It can be used to synthesize dyes that exhibit specific color properties, making it valuable in textile and coating industries.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethylaniline hydrochloride involves its interaction with various molecular targets. The chlorine and ethyl groups on the benzene ring influence its reactivity and binding affinity to different substrates. In coupling reactions, for instance, the compound undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts, to form new carbon-carbon bonds .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-chloro-4-ethylaniline hydrochloride with three structurally related hydrochlorides:
Key Observations :
- Substituent Effects : The ethyl group in 2-chloro-4-ethylaniline enhances hydrophobicity compared to smaller substituents like fluorine. Bromine substitution (as in 2-bromo-4-ethylaniline) increases molecular weight and may alter reactivity in nucleophilic substitutions .
- Synthesis Yields : 2-Chloro-4-fluoroaniline hydrochloride was synthesized with a 38.5% yield using thionyl chloride and hydrochloric acid , suggesting that electron-withdrawing groups (e.g., F) may influence reaction efficiency.
Biological Activity
2-Chloro-4-ethylaniline hydrochloride is a chlorinated aromatic compound that has garnered attention due to its significant biological activity, particularly in enzyme inhibition and potential applications in pharmaceuticals and agriculture. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom and an ethyl group attached to the aniline structure. This unique substitution pattern influences its reactivity and interaction with biological systems. The compound is synthesized through chlorination of N-ethylaniline, typically using chlorine gas in the presence of a catalyst like iron(III) chloride under controlled conditions to ensure selectivity at the ortho position.
Mechanisms of Biological Activity
Enzyme Inhibition:
The primary mechanism by which this compound exhibits biological activity is through enzyme inhibition. It binds to the active site of specific enzymes, thereby preventing substrate binding and subsequent catalytic activity. This property makes it valuable in biochemical research and drug development.
Toxicity Studies:
Research has shown that compounds similar to 2-chloro-4-ethylaniline can exhibit toxicity towards various organisms. For example, studies on related compounds have indicated acute and subacute toxicity in birds and mammals, with significant effects observed at certain concentrations . The toxicity profile suggests that caution should be exercised when handling this compound in laboratory or industrial settings.
Case Study 1: Enzyme Interaction
A study focusing on the interaction of chloroacetanilide herbicides, including derivatives of 2-chloro-4-ethylaniline, revealed that these compounds induce misfolding of proteins, particularly those with reactive cysteine residues. This misfolding leads to decreased cellular activities of critical enzymes such as GAPDH (glyceraldehyde-3-phosphate dehydrogenase) and PARK7 (DJ-1), which are vital for cellular metabolism and stress response .
Case Study 2: Toxicological Assessment
A comprehensive assessment involving 979 chemicals, including this compound, evaluated their toxicity to various species. The results highlighted significant acute oral toxicity levels at specific concentrations, necessitating further investigation into the ecological impact of this compound on wildlife .
Data Tables
| Compound | Biological Activity | Toxicity Level (mg/kg) | Mechanism of Action |
|---|---|---|---|
| 2-Chloro-4-ethylaniline HCl | Enzyme inhibition | Varies by species | Active site binding |
| Acetochlor | Protein misfolding | Acute toxicity observed | Disruption of protein stability |
| Alachlor | Enzyme inhibition; cytotoxic effects | Acute toxicity observed | Inhibition of metabolic pathways |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-chloro-4-ethylaniline hydrochloride to improve yield and purity?
- Methodological Approach :
- Reaction Conditions : Adjust pH to 6–8 during the ethylation of 2-chloro-4-nitroaniline to minimize side reactions (e.g., over-alkylation) .
- Catalysts : Use Pd/C or Raney nickel for selective hydrogenation of intermediates under 30–50 psi H₂ pressure .
- Workup : Perform acid-base extraction (HCl/NaOH) to isolate the hydrochloride salt, followed by recrystallization in ethanol/water (1:3 v/v) to enhance purity .
- Data Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction pH | 6–8 | Reduces byproducts |
| Hydrogenation Temp | 50–70°C | Balances rate vs. safety |
| Recrystallization | Ethanol:H₂O (1:3) | ≥95% purity |
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Approach :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., ethyl group at C4, chloro at C2) .
- HPLC : Employ a C18 column (acetonitrile/0.1% TFA mobile phase) to assess purity (>98%) and detect trace impurities .
- Elemental Analysis : Verify Cl content (theoretical: ~22.8%) to confirm stoichiometry .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions, and what degradation pathways dominate?
- Methodological Approach :
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Analyze monthly via HPLC for degradation products (e.g., hydrolyzed ethyl groups or dechlorination) .
- Mechanistic Insights : Under acidic conditions, hydrolysis of the ethyl group is favored (k = 0.12 day⁻¹ at pH 2), while light exposure accelerates dechlorination (λ > 300 nm) .
Q. What isotopic labeling strategies (e.g., ²H, ¹³C) can trace reaction mechanisms involving this compound?
- Methodological Approach :
- Deuterium Labeling : Synthesize 2-chloro-4-[ethyl-d₅]aniline hydrochloride via deutero-ethyl bromide substitution. Monitor isotopic distribution via LC-MS to track metabolic or catalytic pathways .
- ¹³C NMR Studies : Introduce ¹³C at the ethyl group’s methylene position to study electronic effects on aromatic ring reactivity .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Approach :
- Meta-Analysis : Compare datasets using standardized bioassays (e.g., MIC for antimicrobial studies) and normalize for variables like solvent (DMSO vs. saline) .
- QSAR Modeling : Correlate substituent effects (e.g., Cl position, ethyl chain length) with activity trends to identify outliers or experimental artifacts .
- Reproducibility Checks : Replicate key studies under controlled conditions (e.g., OECD guidelines) to validate conflicting results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
